molecular formula C7H9N3O B1664622 4-Aminobenzohydrazide CAS No. 5351-17-7

4-Aminobenzohydrazide

Cat. No.: B1664622
CAS No.: 5351-17-7
M. Wt: 151.17 g/mol
InChI Key: WPBZMCGPFHZRHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

p-Aminobenzohydrazide: , also known as 4-aminobenzohydrazide, is an organic compound with the molecular formula C₇H₉N₃O. It is a derivative of benzoic acid and contains both an amino group and a hydrazide group. This compound is known for its role as an irreversible inhibitor of myeloperoxidase, an enzyme involved in the body’s immune response .

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of p-aminobenzohydrazide typically follows the same synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Comparison with Similar Compounds

Properties

IUPAC Name

4-aminobenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O/c8-6-3-1-5(2-4-6)7(11)10-9/h1-4H,8-9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPBZMCGPFHZRHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30201720
Record name 4-Aminobenzhydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30201720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5351-17-7
Record name 4-Aminobenzoic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5351-17-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Aminobenzhydrazide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005351177
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Aminobenzhydrazide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=640
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Aminobenzhydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30201720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-aminobenzohydrazide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.931
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Aminobenzohydrazide
Reactant of Route 2
Reactant of Route 2
4-Aminobenzohydrazide
Reactant of Route 3
Reactant of Route 3
4-Aminobenzohydrazide
Reactant of Route 4
Reactant of Route 4
4-Aminobenzohydrazide
Reactant of Route 5
Reactant of Route 5
4-Aminobenzohydrazide
Reactant of Route 6
Reactant of Route 6
4-Aminobenzohydrazide
Customer
Q & A

A: 4-Aminobenzohydrazide has the molecular formula C7H9N3O and a molecular weight of 151.16 g/mol. [] Its spectroscopic data, including IR, 1H NMR, and 13C NMR, can be found in various studies. [, ] For example, a significant peak in the IR spectrum around 1600 cm-1 confirms the presence of the carbonyl group. []

A: this compound serves as a versatile building block in organic synthesis, primarily as a precursor for various heterocyclic compounds. [, , ] It readily reacts with aldehydes and ketones to form hydrazones, which can be further derivatized into thioureas, oxadiazoles, and other valuable scaffolds. [, ]

A: Research indicates that novel hybrid molecules incorporating both purine and isatin moieties, linked by this compound, display potential as anticancer agents. [] These hybrids exhibit multikinase inhibition, targeting key enzymes like EGFR, HER2, VEGFR2, and CDK2, thereby inhibiting cancer cell proliferation and metastasis. []

A: Studies demonstrate that modifying this compound with specific functional groups leads to potent FAAH inhibitors. [] Molecular docking studies reveal that these derivatives interact with the catalytic triad of FAAH, with compound 2-(2-(4-(2-carboxybenzamido) benzoyl) hydrazine-1-carbonyl) benzoic acid showing remarkable potency (IC50 = 1.62 nM). []

A: The kinetic compensation effect (KCE) observed during the thermal breakdown of these complexes suggests a similarity in the decomposition mechanism across various experimental conditions. [] This finding aids in understanding the stability of these complexes and optimizing their applications.

A: Yes, researchers have successfully employed this compound for the affinity purification of peroxidases from various plant sources, including runner beans and white cabbage. [, ] This method has proven efficient, achieving high purification folds and acceptable yields. [, ]

A: Studies on white cabbage peroxidase reveal that this compound acts as a non-competitive inhibitor. [] This suggests that it binds to the enzyme at a site distinct from the substrate-binding site, affecting the enzyme's catalytic activity.

A: Research suggests that thiourea derivatives synthesized from this compound hydrazones exhibit promising antiviral and antitubercular activities. [, ] These compounds have shown in vitro activity against various viruses, including HIV-1, HIV-2, and HSV, and against Mycobacterium tuberculosis H37 Rv. []

A: Density functional theory (DFT) calculations have been employed to study the structural and electronic properties of this compound-based titanium (IV) Schiff base complexes. [] These calculations provide valuable insights into the complex's geometry, electronic transitions, and potential applications. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.